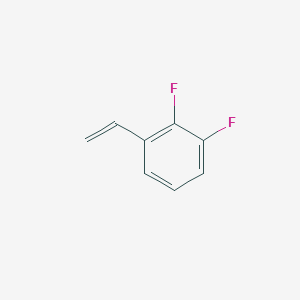
2,3-Difluorostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluorostyrene is a chemical compound with the molecular formula C8H6F2 . It is a type of difluorostyrene, a class of organic compounds that contain a styrene substituted with two fluorine atoms .
Synthesis Analysis
There are several methods to synthesize 2,3-Difluorostyrene. One method involves the addition of KF to 2’,2’-difluorostyrenes in the presence of crown ether . Another method involves the Suzuki–Miyaura cross-coupling of 2,2-difluoro-1-iodo-1-silylethenes . This new route has numerous advantages over the previous one including enhanced scope, higher yields, ease of purification, and significant reduction of the amount of desilylated side-products .Molecular Structure Analysis
The molecular structure of 2,3-Difluorostyrene consists of a styrene core with two fluorine atoms attached . The molecular weight is 140.13 .Chemical Reactions Analysis
2,3-Difluorostyrene can undergo various chemical reactions. For instance, it can participate in three-component difunctionalization reactions . These reactions could be categorized into four types: (1) involving an α-fluoroalkylated carbanion, (2) involving an α-fluoroalkylated carbon–metal species, (3) involving an α-fluoroalkylated radical, and (4) involving an α-fluoroalkylated carbocation .Physical And Chemical Properties Analysis
2,3-Difluorostyrene is a liquid at room temperature . It should be stored at 2-8°C .Scientific Research Applications
Intramolecular Cyclizations and Synthesis
2,3-Difluorostyrene derivatives have shown significant utility in intramolecular cyclizations to synthesize various compounds. For instance, β,β-Difluorostyrenes bearing oxygen or sulfur nucleophiles linked to the ortho carbon undergo intramolecular substitution under basic conditions, forming 3-fluoroisochromenes and 3-fluoroisothiochromenes in high yields (Wada et al., 2001). Similarly, o-Cyano-beta,beta-difluorostyrenes react with organolithiums, resulting in 3-fluoroisoquinolines, while beta,beta-difluoro-o-isocyanostyrenes with organomagnesiums or -lithiums lead to 3-fluoroquinolines (Ichikawa et al., 2003).
α-Fluoroalkenylation of Arenes
2,3-Difluorostyrene is utilized in α-fluoroalkenylation of arenes, a process catalyzed by cobalt(III) under mild and redox-neutral conditions. This method offers an efficient way to access various 1,2-diaryl-substituted monofluoroalkenes with excellent Z selectivity (Kong et al., 2016).
Synthesis of Fluorinated Heterocyclic Systems
β,β-Difluorostyrenes with tosylamido or hydroxy groups at the o-position have been shown to undergo intramolecular substitution, leading to 2-fluorinated heterocyclic systems, such as indoles, benzo[b]furans, and benzo[b]thiophenes (Ichikawa et al., 1997).
Electrochemical Studies
2,3-Difluorostyrene derivatives have been studied in electrochemical contexts. For example, 2,2′-diacetyl-9,9′-spirobifluorene, a derivative, shows multiple reduction peaks in voltammetric experiments, indicating complex redox behavior relevant to the field of electrochemistry (Mattiello & Rampazzo, 1997).
Defluorination Syntheses
The fluoride ion-catalyzed 1,2-desilylative defluorination method has been used to synthesize 1-substituted 2,2-difluorostyrenes, demonstrating its potential in organic synthesis (Nakamura & Uneyama, 2007).
Base Doping in Polyfluorenes
2,3-Difluorostyrene derivatives have been instrumental in the development of well-defined poly(2,7-fluorene) derivatives, with applications in photoluminescence and base doping, showing promise for use in light-emitting diodes and other electrooptical devices (Ranger et al., 1997).
Mechanism of Action
Target of Action
2,3-Difluorostyrene is a building block for the synthesis of a broad spectrum of organofluorine compounds . It is used in radical reactions, including addition of a radical species to a double bond or one-electron reduction of the difluoroalkene fragment .
Mode of Action
The compound undergoes radical functionalization, which includes processes such as the addition of a radical species to a double bond or one-electron reduction of the difluoroalkene fragment . The reaction mechanism includes simultaneously two photoredox cycles, reduction of geminal difluorostyrene and regeneration of active Pd(0) species participating in the insertion of a carbon dioxide molecule . Formalistically, geminal difluorostyrene acts here as a synthetic equivalent of carbanion .
Biochemical Pathways
It is known that the compound is involved in radical reactions, which are fundamental to many biochemical processes .
Result of Action
The primary result of 2,3-Difluorostyrene’s action is the synthesis of a broad spectrum of organofluorine compounds . These compounds have diverse applications, including in the design of potential drugs and agrochemicals .
Action Environment
The action of 2,3-Difluorostyrene can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as some reactions involving 2,3-Difluorostyrene are initiated by visible light . Additionally, the presence of other chemical species in the environment can influence the compound’s reactivity and the outcomes of its reactions .
Safety and Hazards
2,3-Difluorostyrene is classified as a hazardous substance. It has a GHS02 signal word, indicating that it is a warning hazard . The hazard statements include H226, and the precautionary statements include P260, P271, and P280 . It is highly flammable and may emit toxic fumes of carbon monoxide (CO) when combusted .
Future Directions
The future directions for 2,3-Difluorostyrene involve its potential applications in various fields. For instance, it can be used in the synthesis of other fluorinated compounds . Additionally, it can be used in the preparation of silylated 2,2-difluorostyrene derivatives . The ongoing research in this area suggests that there will be more applications for 2,3-Difluorostyrene in the future .
properties
IUPAC Name |
1-ethenyl-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVROHYVJFZYNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C(=CC=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorostyrene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(benzo[d]thiazole-6-carboxamido)-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B2865390.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)
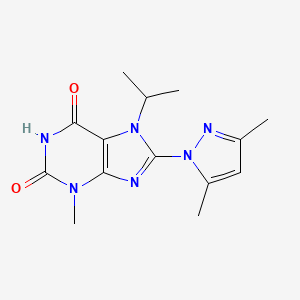
![N-(2,4-dimethylphenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2865396.png)
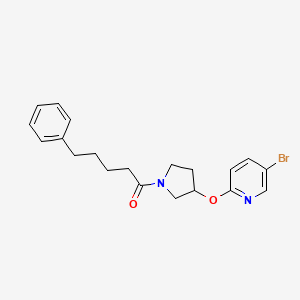
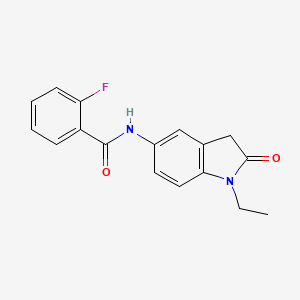
![4-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2865401.png)
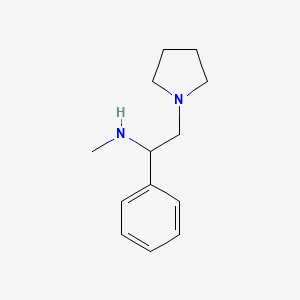
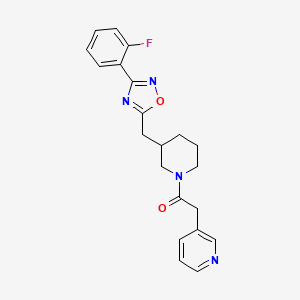
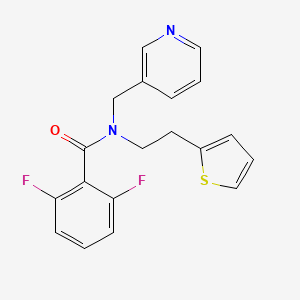
![N-(3-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2865407.png)
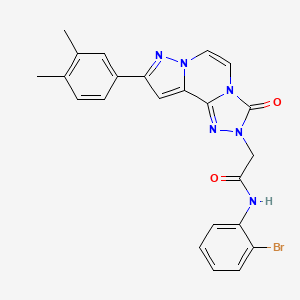
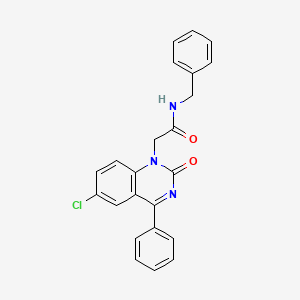
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2865412.png)